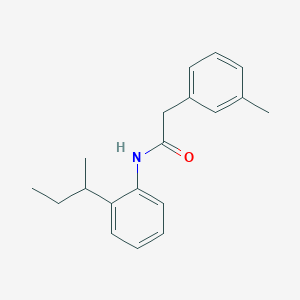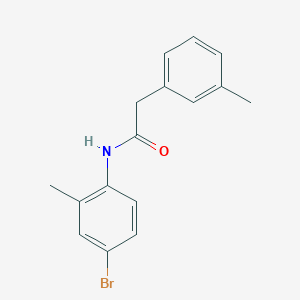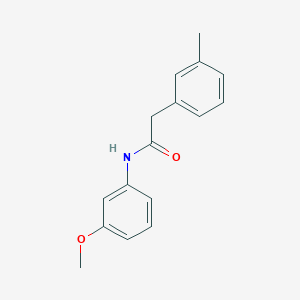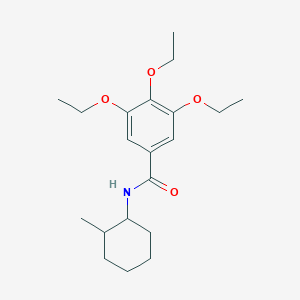![molecular formula C21H19BrN2O4S B308785 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide](/img/structure/B308785.png)
3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 1999 by scientists at Bayer Pharmaceuticals, and since then, it has been the subject of numerous scientific studies.
作用機序
3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 works by inhibiting the activity of several enzymes and proteins that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of RAF kinase, which is a key enzyme in the RAF/MEK/ERK pathway. This pathway is often overactive in cancer cells, leading to uncontrolled cell growth and division. 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 also inhibits the activity of VEGFR, which is a protein that is involved in the formation of new blood vessels that supply nutrients to cancer cells.
Biochemical and physiological effects:
3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and proteins that are involved in cancer cell growth and survival. It has also been shown to reduce the formation of new blood vessels that supply nutrients to cancer cells. Additionally, 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the signaling pathways that are involved in cancer cell growth and survival. However, one limitation of using 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 in lab experiments is that it has been shown to have off-target effects on other enzymes and proteins. This can make it difficult to interpret the results of experiments that use 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006.
将来の方向性
There are several future directions for research on 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006. One area of research is the development of more specific inhibitors of the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006. Additionally, there is ongoing research on the use of 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 in combination with other cancer treatments, such as chemotherapy and immunotherapy.
合成法
The synthesis of 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 involves the reaction of 4-bromobenzenesulfonyl chloride with 2-ethoxyaniline, followed by the reaction of the resulting intermediate with 3-aminobenzamide. The final product is obtained through purification and crystallization.
科学的研究の応用
3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 has been studied for its potential use in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has been shown to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival, including the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway.
特性
製品名 |
3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide |
|---|---|
分子式 |
C21H19BrN2O4S |
分子量 |
475.4 g/mol |
IUPAC名 |
3-[(4-bromophenyl)sulfonylamino]-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C21H19BrN2O4S/c1-2-28-20-9-4-3-8-19(20)23-21(25)15-6-5-7-17(14-15)24-29(26,27)18-12-10-16(22)11-13-18/h3-14,24H,2H2,1H3,(H,23,25) |
InChIキー |
AYIDCKQCCWZICZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




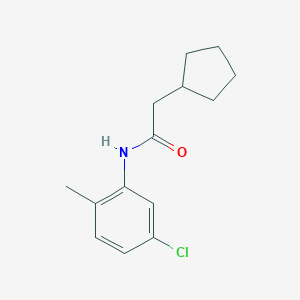

![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
